8-iso PROSTAGLANDIN E2
Description
Classification of Isoprostanes as Bioactive Lipid Mediators
Isoprostanes are a family of prostaglandin-like compounds that are produced in the body through a non-enzymatic process involving the free radical-catalyzed peroxidation of polyunsaturated fatty acids, primarily arachidonic acid. tandfonline.comresearchgate.net Unlike prostaglandins (B1171923), which are synthesized through the enzymatic action of cyclooxygenases (COX), isoprostanes are formed independently of these enzymes. hmdb.canih.gov This distinction is a key feature of their classification.
These molecules are considered bioactive lipid mediators, meaning they can elicit potent physiological effects at very low concentrations. tandfonline.comhmdb.ca They are involved in a variety of biological processes and their levels are often used as reliable markers of oxidative stress in numerous human diseases. tandfonline.comncats.io The family of isoprostanes is diverse, with different classes identified based on the functional groups on their prostane (B1239271) ring structure. researchgate.net The F2-isoprostanes are a well-studied class and are considered a "gold standard" for assessing oxidative injury in vivo. researchgate.net
Structural Characteristics and Isomeric Nature of 8-iso PROSTAGLANDIN (B15479496) E2
8-iso-Prostaglandin E2 (8-iso-PGE2) is a specific isoprostane that belongs to the E-ring and D-ring class of isoprostanes. nih.gov Its chemical formula is C20H32O5 and it has a molecular weight of 352.5 g/mol . nih.govnih.gov
A defining structural feature of isoprostanes, including 8-iso-PGE2, is the stereochemistry of their side chains. In contrast to enzymatically produced prostaglandins where the side chains are in a trans configuration relative to the prostane ring, the side chains of isoprostanes are predominantly in a cis orientation. nih.govnih.gov 8-iso-PGE2 is an isomer of the COX-derived prostaglandin E2 (PGE2), with the key difference being the inverted stereochemistry at the 8-position of the cyclopentane (B165970) ring. nih.gov This isomeric difference is crucial to its distinct biological activities.
The formal name for 8-iso-PGE2 is (8β)-11α,15S-dihydroxy-9-oxo-prosta-5Z,13E-dien-1-oic acid. caymanchem.com It is also known by other synonyms such as 8-epi-PGE2. caymanchem.com
Historical Context of Isoprostane Discovery and Significance
The existence of prostaglandin-like compounds formed through non-enzymatic auto-oxidation of unsaturated fatty acids was first suggested by in vitro studies in the late 1960s. tandfonline.com However, the in vivo biological significance of these isomers remained unknown until 1990. tandfonline.com The discovery of F2-isoprostanes by Roberts and colleagues marked a significant breakthrough in the field of free radical research. portlandpress.com They demonstrated that these compounds were produced in vivo in humans through a free radical-catalyzed mechanism independent of the cyclooxygenase pathway. nih.govportlandpress.com
This discovery was pivotal as it provided a reliable and stable marker for lipid peroxidation and oxidative stress in the human body. tandfonline.comportlandpress.com Before the discovery of isoprostanes, assessing oxidative stress in vivo was challenging. The identification of F2-isoprostanes, which are chemically stable and can be measured in various biological fluids and tissues, provided a much-needed tool for researchers. nih.gov
Initially, research focused heavily on the F2-isoprostanes. researchgate.net However, subsequent work revealed the existence of other classes of isoprostanes, including those with E- and D-type prostane rings, such as 8-iso-PGE2. researchgate.netnih.gov The discovery of these additional isoprostanes expanded the understanding of the diverse range of bioactive compounds that can be generated through lipid peroxidation. researchgate.net
Properties
IUPAC Name |
7-[3-hydroxy-2-(3-hydroxyoct-1-enyl)-5-oxocyclopentyl]hept-5-enoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H32O5/c1-2-3-6-9-15(21)12-13-17-16(18(22)14-19(17)23)10-7-4-5-8-11-20(24)25/h4,7,12-13,15-17,19,21,23H,2-3,5-6,8-11,14H2,1H3,(H,24,25) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XEYBRNLFEZDVAW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC(C=CC1C(CC(=O)C1CC=CCCCC(=O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H32O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Endogenous Formation Pathways of 8 Iso Prostaglandin E2
Free Radical-Catalyzed Peroxidation of Arachidonic Acid
The primary route to the formation of 8-iso PGE2 is the free radical-catalyzed peroxidation of arachidonic acid, a polyunsaturated fatty acid abundant in cell membranes. hmdb.ca This process is initiated by the attack of reactive oxygen species and proceeds through a series of chemical rearrangements.
Initiation by Reactive Oxygen Species (ROS)
The synthesis of isoprostanes, including 8-iso PGE2, is triggered by the interaction of arachidonic acid with reactive oxygen species (ROS). ROS, such as the hydroxyl radical (•OH) and superoxide (B77818) anion (O2•−), are highly reactive molecules that can be generated as byproducts of normal metabolic processes or in response to cellular stress and injury. These free radicals can abstract a hydrogen atom from a bis-allylic carbon on arachidonic acid, initiating a cascade of reactions that leads to the formation of a variety of isoprostanes.
Formation of Bicycloendoperoxide Intermediates (e.g., 8-iso-PGH2)
Following the initial radical formation on the arachidonic acid backbone, molecular oxygen (O2) is added, leading to the formation of a peroxyl radical. This radical then undergoes endocyclization to form a bicycloendoperoxide intermediate, structurally analogous to the prostaglandin (B15479496) H (PGH) intermediates formed by COX enzymes. In the isoprostane pathway, this intermediate is designated as an isoprostane endoperoxide, such as 8-iso-prostaglandin H2 (8-iso-PGH2). hmdb.ca A key distinction in the formation of these intermediates compared to their COX-derived counterparts is the stereochemistry of the side chains. In the free-radical pathway, the side chains are predominantly in a cis orientation relative to the prostane (B1239271) ring, a kinetically favored arrangement. hmdb.ca
Non-Enzymatic Derivation Mechanisms
Once formed, the 8-iso-PGH2 intermediate is unstable and can undergo further non-enzymatic rearrangement to form various isoprostanes. The formation of E-ring isoprostanes, like 8-iso PGE2, occurs through the isomerization of the endoperoxide bridge of 8-iso-PGH2. This chemical process does not require the action of specific synthase enzymes, in contrast to the enzymatic conversion of PGH2 to PGE2 in the COX pathway. The spontaneous breakdown of the endoperoxide intermediate can yield a mixture of D-ring and E-ring isoprostanes.
Distinction from Cyclooxygenase (COX)-Dependent Prostaglandin Synthesis
The formation of 8-iso PGE2 is fundamentally different from the synthesis of classical prostaglandins (B1171923), such as PGE2, which is catalyzed by the cyclooxygenase (COX) enzymes (COX-1 and COX-2). The COX-dependent pathway is a highly regulated enzymatic process, whereas the isoprostane pathway is a non-enzymatic, random process driven by free radical activity.
| Feature | Free Radical-Catalyzed (Isoprostane) Pathway | Cyclooxygenase (COX) Pathway |
| Catalyst | Reactive Oxygen Species (Free Radicals) | COX-1 and COX-2 enzymes |
| Initiation | Random abstraction of a hydrogen atom from arachidonic acid | Stereospecific oxygenation of arachidonic acid within the enzyme's active site |
| Intermediate | 8-iso-PGH2 (and other isoprostane endoperoxides) | PGG2 and PGH2 |
| Stereochemistry | Predominantly cis-oriented side chains | trans-oriented side chains |
| Products | A complex mixture of isoprostane isomers (including 8-iso PGE2) | Specific prostaglandins (PGE2, PGD2, etc.) determined by downstream synthases |
| Regulation | Dependent on the levels of oxidative stress | Tightly regulated by cellular signaling pathways and substrate availability |
In Vivo Generation and Distribution Dynamics
The in vivo formation of 8-iso PGE2 has been demonstrated in various biological systems and is considered a reliable marker of oxidative stress. caymanchem.com It can be found in a variety of biological fluids and tissues, with its levels often correlating with the degree of oxidative injury.
Distribution of 8-iso-PGE2 and Related Isoprostanes in Biological Samples
| Biological Matrix | Detected Isoprostane | Significance |
| Urine | 8-iso-PGF2α (a related F-ring isoprostane) | A well-established, non-invasive biomarker of systemic oxidative stress. nih.gov |
| Plasma | 8-iso-PGF2α, 8-iso-PGE2 | Reflects systemic lipid peroxidation. nih.govnih.gov |
| Human Umbilical Vein | 8-iso-PGE2 | Demonstrates local production and potent biological activity in vascular tissue. ncats.io |
| Rat Brain | 8-iso-PGE2 and other isoPGE2s | Indicates lipid peroxidation in the central nervous system, particularly under ischemic conditions. nih.gov |
| Human Semen | 8-isoprostaglandins | Suggests a role in reproductive physiology. lipidmaps.org |
Epimerization and Interconversion with Related Prostanoids (e.g., PGE2, PGD2)
8-iso PGE2 can undergo chemical transformations that lead to the formation of other prostanoids. This epimerization is a significant process that can alter the biological activity of the initial molecule.
Under certain conditions, such as acid or base catalysis, 8-iso PGE2 can epimerize to PGE2. researchgate.net This conversion involves a change in the stereochemistry at carbon-8 of the cyclopentane (B165970) ring. The mechanism is thought to proceed through a thermodynamically favored keto-enol tautomerism. researchgate.net This interconversion highlights a potential link between the free radical and enzymatic pathways of prostanoid formation, where a product of oxidative stress can be converted into a classical inflammatory mediator. Similarly, D-ring isoprostanes can be epimerized to their corresponding prostaglandins, such as PGD2. researchgate.net
Receptor Pharmacology and Signal Transduction Mechanisms of 8 Iso Prostaglandin E2
Prostanoid Receptor Interactions and Binding Affinities
The biological activities of 8-iso Prostaglandin (B15479496) E2 (8-iso-PGE2) are mediated through its interaction with various prostanoid receptors. Its pharmacology is complex, exhibiting affinities for multiple receptor types, which can lead to diverse and sometimes tissue-specific cellular responses.
8-iso-PGE2 is recognized as a ligand for the Thromboxane (B8750289) A2 (TP) receptor, although its actions at this receptor appear to be multifaceted, displaying both agonistic and antagonistic properties depending on the cellular context. nih.govresearchgate.netpnnl.gov In vascular smooth muscle, 8-iso-PGE2 acts as a potent TP receptor agonist, inducing vasoconstriction. medchemexpress.comcaymanchem.com Similarly, it can stimulate platelet aggregation, an effect that is mediated through the TP receptor. medchemexpress.com
However, the interaction is not straightforward. In studies on human and rat platelets, 8-iso-PGE2 alone only induced aggregation at high concentrations (10⁻⁵ M or greater). nih.gov Conversely, at lower concentrations, it was found to inhibit platelet aggregation induced by more potent TP receptor agonists like U46619 and IBOP. nih.govcaymanchem.com This inhibitory effect suggests a role as a partial agonist or antagonist in this specific setting. The pro-aggregatory effects of 8-iso-PGE2 can be blocked by TP receptor antagonists such as SQ29548, confirming the involvement of this receptor. nih.gov This dual activity has led to the characterization of isoprostanes as paradoxical ligands at the TP receptor, behaving as agonists in smooth muscle while acting as antagonists or weak partial agonists in platelets. researchgate.netpnnl.gov
| Cell/Tissue Type | Observed Effect of 8-iso-PGE2 | Pharmacological Profile | Antagonist Inhibition |
|---|---|---|---|
| Vascular Smooth Muscle | Vasoconstriction | Agonist | Yes (e.g., SQ29548) nih.gov |
| Platelets | Aggregation (at high concentrations) | Weak Agonist | Yes (e.g., SQ29548) nih.gov |
| Platelets | Inhibition of agonist-induced aggregation | Antagonist/Partial Agonist | N/A |
Beyond the TP receptor, 8-iso-PGE2 also interacts with Prostaglandin E (EP) receptors, demonstrating a degree of subtype specificity. Research has specifically highlighted its activity at the EP4 receptor. In human airway epithelial cells (Calu-3), 8-iso-PGE2 was shown to stimulate anion efflux, a process mediated by the cystic fibrosis transmembrane conductance regulator (CFTR). nih.gov This functional response was abolished by the EP4 receptor antagonist AH23848, indicating that 8-iso-PGE2 acts as an agonist at the EP4 receptor in this system. nih.gov The study found that while these cells express multiple EP receptor subtypes (EP1-4), only the EP4 subtype appeared to elicit this specific functional response to 8-iso-PGE2. nih.gov
Furthermore, there is evidence suggesting interactions with other EP subtypes. One study on the isolated rat stomach indicated that 8-iso-PGE2 inhibits the release of noradrenaline from sympathetic nerve terminals, and this effect was abolished by an EP receptor antagonist (AH-6809), pointing towards a potential interaction with EP3 receptors in this specific context. nih.gov
| EP Receptor Subtype | Cell/Tissue Type | Effect of 8-iso-PGE2 | Supporting Evidence |
|---|---|---|---|
| EP4 | Human Airway Epithelial Cells | Stimulation of anion efflux | Effect blocked by EP4 antagonist AH23848 nih.gov |
| EP3 | Rat Gastric Sympathetic Nerves | Inhibition of noradrenaline release | Effect blocked by EP antagonist AH-6809 nih.gov |
The complex pharmacology of 8-iso-PGE2, particularly its divergent effects on platelets and vascular smooth muscle via the TP receptor, has fueled speculation about the existence of a unique isoprostane receptor. nih.govcaymanchem.com Several studies have suggested that while many effects of 8-iso-PGE2 are mediated by known prostanoid receptors, some of its actions might be transduced through a receptor that is similar but distinct from the classical TP receptor. nih.gov This hypothesis is supported by findings where the pharmacological profile of 8-iso-PGE2 does not perfectly align with that of traditional TP receptor agonists. nih.govcaymanchem.com However, the definitive identification and characterization of a unique isoprostane receptor remain areas of ongoing investigation.
Intracellular Signaling Cascades Activated by 8-iso PROSTAGLANDIN E2
The binding of 8-iso-PGE2 to its receptors initiates a cascade of intracellular signaling events that ultimately dictate the cellular response. Key pathways implicated in its mechanism of action include those dependent on cyclic AMP (cAMP) and the Mitogen-Activated Protein Kinase (MAPK) family.
A significant signaling pathway activated by 8-iso-PGE2 involves the elevation of intracellular cyclic AMP (cAMP) and the subsequent activation of Protein Kinase A (PKA). nih.gov This pathway is prominently associated with its effects on endothelial cells. For instance, 8-iso-PGE2 stimulates human umbilical vein endothelial cells (EC) to bind monocytes. nih.gov This process is accompanied by an increase in intracellular cAMP levels. nih.gov The critical role of the PKA enzyme in this cascade was demonstrated by the fact that H89, a PKA inhibitor, effectively blocked the 8-iso-PGE2-induced monocyte adhesion. nih.gov This mechanism is consistent with 8-iso-PGE2 acting through G-protein coupled receptors, such as the EP4 receptor, which are known to couple to Gs proteins and stimulate adenylyl cyclase to produce cAMP. nih.gov Additionally, 8-iso-PGE2 has been shown to enhance the osteoclastic potential of marrow hematopoietic precursors through a cAMP-mediated pathway. medchemexpress.com
In addition to the cAMP/PKA pathway, 8-iso-PGE2 also activates the Mitogen-Activated Protein Kinase (MAPK) signaling cascade. Specifically, the p38 MAPK pathway has been identified as a crucial mediator of 8-iso-PGE2's effects in endothelial cells. nih.gov Studies have shown that 8-iso-PGE2 induces the phosphorylation, and thus activation, of p38 MAPK. nih.gov The functional significance of this activation was confirmed by experiments using SB203580, a specific inhibitor of p38 MAPK. This inhibitor was found to completely abrogate the monocyte binding to endothelial cells that was induced by 8-iso-PGE2. nih.gov While 8-iso-PGE2 also induced the phosphorylation of extracellular signal-regulated kinase (ERK) 1/2, another member of the MAPK family, inhibition of the ERK pathway did not block monocyte adhesion, highlighting the specific importance of the p38 MAPK pathway in this particular cellular response. nih.gov
Phospholipase C Activation and Phosphoinositide Metabolism
The signal transduction of 8-iso-prostaglandin E2 (8-iso-PGE2) involves multiple pathways, including the activation of Phospholipase C (PLC) and the subsequent metabolism of phosphoinositides. This pathway is primarily initiated through the interaction of 8-iso-PGE2 with specific G-protein coupled receptors (GPCRs), particularly prostanoid receptor subtypes that couple to Gαq proteins.
Research suggests that the effects of 8-iso-PGE2 can be mediated by the prostaglandin E receptor subtype EP1 and thromboxane A2 receptors (TP receptors) on stromal and osteoblast cells. nih.gov The activation of EP1 receptors is known to be linked to the PLC pathway. fn-test.com Upon agonist binding, the receptor activates the Gαq subunit of its associated G-protein. This, in turn, stimulates PLC, which catalyzes the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into two secondary messengers: inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).
Furthermore, studies on the closely related prostaglandin E2 (PGE2) have shown that activation of EP1 and EP3 receptors can lead to an increase in intracellular calcium concentration ([Ca2+]i) via PLC. fn-test.com The Gβγ dimer released following EP3 receptor activation can also stimulate PLCβ, triggering a similar cascade that increases intracellular Ca2+ and activates Protein Kinase C (PKC). caymanchem.com Given that 8-iso-PGE2 has been shown to act on EP3 receptors to inhibit noradrenaline release, it is plausible that it can also engage this PLC-mediated signaling pathway in relevant cell types. nih.gov
The table below summarizes the key components and outcomes of this signaling cascade.
| Receptor Subtype | G-Protein Coupling | Effector Enzyme | Second Messengers | Cellular Outcome |
| EP1 | Gαq | Phospholipase C (PLC) | Inositol Trisphosphate (IP3), Diacylglycerol (DAG) | Increased intracellular Ca2+, Protein Kinase C (PKC) activation |
| EP3 | Gαi / Gαq (via Gβγ) | Phospholipase Cβ (PLCβ) | Inositol Trisphosphate (IP3), Diacylglycerol (DAG) | Increased intracellular Ca2+, Protein Kinase C (PKC) activation |
| TP Receptor | Gαq | Phospholipase C (PLC) | Inositol Trisphosphate (IP3), Diacylglycerol (DAG) | Increased intracellular Ca2+, Protein Kinase C (PKC) activation |
Independence from Classical NFκB Inflammatory Pathways
A significant aspect of 8-iso-PGE2 signaling is its divergence from classical inflammatory pathways mediated by nuclear factor-kappaB (NF-κB). Research conducted on human umbilical vein endothelial cells (EC) has demonstrated that 8-iso-PGE2 stimulates these cells to specifically bind monocytes, a process implicated in chronic inflammatory diseases like atherosclerosis. nih.gov However, this effect is mediated by cyclic AMP/protein kinase A- and p38 MAP kinase-dependent pathways and is explicitly independent of NF-κB activation. nih.gov
Detailed investigations have confirmed that treatment of endothelial cells with 8-iso-PGE2 did not induce the activation of NF-κB. nih.gov Consequently, the expression of NF-κB-dependent genes, which are critical for orchestrating inflammatory responses, was not upregulated. nih.gov This includes key adhesion molecules such as intercellular adhesion molecule-1 (ICAM-1), vascular cell adhesion molecule-1 (VCAM-1), and E-selectin. nih.gov
This distinction is crucial, as it separates the biological activities of 8-iso-PGE2 from those of many classical pro-inflammatory mediators that rely on the NF-κB cascade. The signaling mechanism of 8-iso-PGE2 in this context involves the induction of other transcription factors, such as EGR-1, via the p38 MAP kinase pathway. nih.gov
The following table details the research findings regarding the non-involvement of the NF-κB pathway in 8-iso-PGE2-mediated monocyte adhesion to endothelial cells.
| Pathway Component | Status upon 8-iso-PGE2 Stimulation | Experimental Observation | Citation |
| NF-κB Activation | Not Induced | No activation of NF-κB was observed in human umbilical vein endothelial cells. | nih.gov |
| ICAM-1 Expression | Not Induced | Expression of this NF-κB-dependent gene was not upregulated. | nih.gov |
| VCAM-1 Expression | Not Induced | Expression of this NF-κB-dependent gene was not upregulated. | nih.gov |
| E-selectin Expression | Not Induced | Expression of this NF-κB-dependent gene was not upregulated. | nih.gov |
| Mediating Pathway | cAMP/PKA and p38 MAP Kinase | Monocyte adhesion was blocked by inhibitors of PKA (H89) and p38 MAP kinase (SB203580). | nih.gov |
Modulation of G-protein Coupled Receptor (GPCR) Signaling
8-iso-PGE2 exerts its biological effects by modulating a variety of G-protein coupled receptors (GPCRs), primarily those belonging to the prostanoid receptor family. Its interaction with these receptors initiates diverse intracellular signaling cascades, demonstrating significant functional plasticity depending on the receptor subtype and cell type involved. The primary GPCRs targeted by 8-iso-PGE2 include thromboxane A2 (TP) receptors and various prostaglandin E (EP) receptor subtypes. nih.govnih.govnih.gov
Interaction with TP receptors has been a key area of study. The vasoconstrictor effects of 8-iso-PGE2 in the rat kidney and its ability to stimulate monocyte adhesion to endothelial cells can be blocked by the TP receptor antagonist SQ29548. nih.govnih.gov This indicates that many of its vascular effects are mediated through this receptor. However, in human and rat platelets, 8-iso-PGE2 acts as a weak partial agonist at high concentrations but as an antagonist at lower, more physiological concentrations, inhibiting platelet aggregation induced by TP receptor agonists like U46619. nih.gov This suggests the possibility of a unique isoprostane receptor that is similar but distinct from the classical TP receptor. nih.gov
Beyond the TP receptor, 8-iso-PGE2 interacts with several EP receptor subtypes. In marrow hematopoietic precursors, its effects on osteoclastic differentiation are mediated by EP2 receptors on preosteoclasts and EP1 receptors on stromal cells. nih.gov In the isolated rat stomach, 8-iso-PGE2 inhibits the release of noradrenaline from sympathetic nerve terminals, an effect that is abolished by an EP receptor antagonist (AH-6809) and mimicked by a selective EP3 receptor agonist, suggesting action through EP3 receptors. nih.gov
The downstream signaling resulting from these GPCR interactions is varied. Activation of TP and EP1 receptors typically couples to Gαq, leading to phospholipase C activation (as detailed in section 3.2.3). In contrast, signaling through EP2 receptors, and also observed in endothelial cells, leads to increased levels of cyclic AMP (cAMP), indicating coupling to Gαs proteins. nih.govnih.gov The inhibitory effect on noradrenaline release via EP3 receptors is consistent with Gαi coupling, which inhibits adenylyl cyclase. nih.gov
The table below summarizes the documented interactions of 8-iso-PGE2 with various GPCRs and the resulting signaling outcomes.
| Receptor Target | Cell/Tissue Type | Antagonist Used | Agonist/Antagonist Effect | Downstream Signal | Citation |
| TP Receptor | Human Umbilical Vein Endothelial Cells | SQ29548 | Agonist (stimulates monocyte adhesion) | ↑ cAMP, p38 MAP Kinase activation | nih.gov |
| TP Receptor | Human/Rat Platelets | SQ29548 | Partial Agonist / Antagonist (inhibits aggregation) | Not specified | nih.gov |
| TP Receptor | Rat Kidney | SQ29548 | Agonist (vasoconstriction) | Not specified | nih.gov |
| EP1 Receptor | Stromal/Osteoblast Cells | Not specified | Agonist (enhances osteoclast differentiation) | Likely PLC activation | nih.gov |
| EP2/DP Receptor | Marrow Preosteoclasts | Not specified | Agonist (enhances osteoclast differentiation) | ↑ cAMP | nih.gov |
| EP3 Receptor | Rat Gastric Sympathetic Nerves | AH-6809 | Agonist (inhibits noradrenaline release) | Likely Gαi coupling | nih.gov |
Physiological and Pathophysiological Functions of 8 Iso Prostaglandin E2
Vascular Biology and Hemodynamic Regulation
8-iso Prostaglandin (B15479496) E2 (8-iso-PGE2) is an isoprostane formed from the peroxidation of arachidonic acid. It demonstrates significant activity within the vascular system, influencing blood flow and vessel tone in various physiological and pathophysiological contexts.
8-iso-PGE2 is a potent vasoconstrictor within the renal vasculature. caymanchem.comlipidmaps.org Research in rat models has demonstrated that this compound significantly impacts renal hemodynamics. When infused directly into the renal artery of a rat at a concentration of 4 µg/kg/min, 8-iso-PGE2 was found to decrease both the glomerular filtration rate (GFR) and renal plasma flow by a remarkable 80%, all without affecting systemic blood pressure. caymanchem.comlipidmaps.org This potent effect on the kidney's filtration capacity underscores its role in modulating renal function. The vasoconstrictor action of 8-iso-PGE2 in the kidney is believed to be mediated through its interaction with the thromboxane (B8750289)/endoperoxide receptor.
Table 1: Effect of 8-iso-PGE2 Infusion on Renal Hemodynamics in Rats
| Parameter | Dosage | Outcome |
|---|---|---|
| Glomerular Filtration Rate (GFR) | 4 µg/kg/min | 80% Decrease |
| Renal Plasma Flow (RPF) | 4 µg/kg/min | 80% Decrease |
The vasoconstrictive properties of 8-iso-PGE2 are not limited to the renal system. It exerts contractile effects in a variety of other vascular beds. Studies have identified it as a constrictor of cerebral arterioles, suggesting a potential role in regulating cerebral blood flow. caymanchem.com Furthermore, 8-iso-PGE2 has been shown to evoke concentration-dependent contractions in the human umbilical vein. researchgate.net This action on vascular smooth muscle is likely mediated through the activation of receptors similar to the thromboxane A2 receptor, which some researchers have termed "isoprostane receptors." researchgate.net
In the human placental vasculature, 8-iso-PGE2 plays a significant regulatory role. Research on placental tissues has shown that it markedly increases perfusion pressure in cotyledons and tension in chorionic arteries. researchgate.net This indicates that 8-iso-PGE2 contributes to the control of placental vascular tone and resistance. researchgate.net The placenta is an organ that lacks autonomic innervation, making it reliant on such humoral and tissue factors for the regulation of blood flow. researchgate.net The vasoconstrictor effects of 8-iso-PGE2 in the placenta are mediated through both thromboxane (TP) and prostaglandin E2 (EP) receptors. researchgate.net
Table 2: Observed Effects of 8-iso-PGE2 on Placental Vasculature
| Tissue | Effect |
|---|---|
| Placental Cotyledons | Marked increase in perfusion pressure |
The transition from fetal to postnatal circulation involves critical changes in vascular structures, most notably the closure of the ductus arteriosus. The patency of the fetal ductus arteriosus is actively maintained by the relaxant action of prostaglandins (B1171923), primarily Prostaglandin E2 (PGE2). nih.govnih.gov This mechanism is most active in the immature ductus and diminishes closer to term. nih.gov After birth, a significant drop in circulating PGE2 levels is a primary factor that facilitates the constriction and eventual closure of the ductus arteriosus. nih.gov While isoprostanes, as a class, have been abstractly associated with the transition from fetal to postnatal life, current research does not provide direct evidence detailing a specific role for 8-iso-PGE2 in the regulation of ductus arteriosus patency. researchgate.net Studies show a strong positive correlation between PGE2 levels and the diameter of the ductus arteriosus in preterm infants at 2-3 days of age, but not for the persistence of a patent ductus arteriosus thereafter. paediatricaindonesiana.orgresearchgate.net
While related inflammatory mediators and processes are known to affect vascular permeability, a direct causal link has not been established in the reviewed literature for 8-iso-PGE2. For instance, cytokines can influence vascular permeability and modulate the production of prostaglandins like PGE2. mdpi.com Similarly, the inflammatory mediator bradykinin (B550075) is known to increase vascular permeability and interacts with PGE2. nih.gov However, the available research does not specify that 8-iso-PGE2 itself is a direct inducer of vascular hyperpermeability.
Hematological System Modulation
8-iso-PGE2 also demonstrates notable effects on components of the hematological system, particularly platelets and monocytes. Its actions can be complex and context-dependent.
Research shows that 8-iso-PGE2 inhibits platelet aggregation induced by thromboxane receptor agonists such as U-46619 and I-BOP, with IC50 values of 0.5 µM and 5 µM, respectively. caymanchem.comlipidmaps.org This suggests an anti-platelet aggregation activity.
In the context of vascular inflammation, 8-iso-PGE2 has been found to stimulate human umbilical vein endothelial cells to specifically bind monocytes, a key event in the development of conditions like atherosclerosis. nih.gov This effect on monocyte adhesion was not observed with neutrophils. nih.gov The signaling mechanism for this process is mediated by cyclic AMP/protein kinase A and p38 MAP kinase-dependent pathways and appears to be independent of the classical NF-κB inflammatory pathway. nih.gov
Table 3: Summary of Hematological Effects of 8-iso-PGE2
| Cell Type | Effect | Mechanism/Note |
|---|---|---|
| Platelets | Inhibition of agonist-induced aggregation | IC50 of 0.5 µM for U-46619 and 5 µM for I-BOP |
| Monocytes | Increased adhesion to endothelial cells | Mediated by cAMP/PKA and p38 MAP kinase pathways |
Effects on Platelet Aggregation and Function
8-iso-PGE2 demonstrates complex, concentration-dependent effects on platelet aggregation and function. Its actions are not straightforward, as it can both induce and inhibit aggregation, as well as modulate the effects of other aggregating agents.
In studies using human platelet-rich plasma (PRP) and washed platelets (WP), 8-iso-PGE2 was found to induce either reversible or irreversible aggregation. The concentration required to elicit a half-maximal response (EC50) for irreversible aggregation was 4 µM in PRP and 2 µM in WP nih.gov. However, at concentrations of 10 µM or greater, 8-iso-PGE2 was required to induce aggregation in human platelets, an effect that was inhibited by the thromboxane/endoperoxide (TxA2/PGH2) receptor antagonist SQ29548 nih.gov.
Conversely, 8-iso-PGE2 can also act as an inhibitor of platelet aggregation. It has been shown to inhibit aggregation induced by the thromboxane receptor agonists U-46619 and I-BOP with IC50 values of 0.5 µM and 5 µM, respectively nih.govcaymanchem.com.
The compound's modulatory role is one of its key features. At low concentrations, 8-iso-PGE2 can amplify or weaken platelet aggregation induced by various agents nih.gov. For instance, it potentiates adenosine (B11128) diphosphate (B83284) (ADP)-induced and adrenaline-induced platelet aggregation nih.gov. Its effect on platelet-activating factor (PAF)-induced aggregation in human PRP is biphasic: lower concentrations (0.2-0.5 µM) decrease aggregation, while higher concentrations (1-2 µM) increase it nih.gov.
Table 1: Modulatory Effects of 8-iso-PGE2 on Platelet Aggregation
| Species | Platelet Preparation | Agonist | 8-iso-PGE2 Concentration | Observed Effect | Reference |
|---|---|---|---|---|---|
| Human | Platelet-Rich Plasma (PRP) | (None) | 4 µM (EC50) | Irreversible Aggregation | nih.gov |
| Human | Washed Platelets (WP) | (None) | 2 µM (EC50) | Irreversible Aggregation | nih.gov |
| Human | Platelet-Rich Plasma (PRP) | ADP | 0.1-20 µM | Potentiation | nih.gov |
| Human | Platelet-Rich Plasma (PRP) | PAF | 0.2-0.5 µM | Decrease | nih.gov |
| Human | Platelet-Rich Plasma (PRP) | PAF | 1-2 µM | Increase | nih.gov |
| Human | Platelets | U-46619 | 0.5 µM (IC50) | Inhibition | nih.govcaymanchem.com |
| Human | Platelets | I-BOP | 5 µM (IC50) | Inhibition | nih.govcaymanchem.com |
| Rabbit | Platelet-Rich Plasma (PRP) | Adrenaline | 0.1-20 µM | Potentiation | nih.gov |
Immunological and Inflammatory Responses
Cross-Regulation of Dendritic Cell Function and Cytokine Secretion (e.g., IL-10, IL-12)
Direct research specifically investigating the effects of 8-iso-PGE2 on dendritic cell (DC) function and the secretion of cytokines such as Interleukin-10 (IL-10) and Interleukin-12 (IL-12) is limited. However, extensive research on the closely related compound Prostaglandin E2 (PGE2) provides significant insights into these pathways. PGE2 is a well-established modulator of DC function. It has been shown to impair the production of the pro-inflammatory cytokine IL-12 while augmenting the secretion of the anti-inflammatory cytokine IL-10 nih.govresearchgate.net. This shift in cytokine balance by PGE2 typically skews the immune response away from a Th1-type (cell-mediated immunity) and towards a more anti-inflammatory or Th2-type (humoral immunity) profile researchgate.net. Given that 8-iso-PGE2 shares structural similarities and some receptor interactions with PGE2, it is plausible that it may exert similar immunomodulatory effects on dendritic cells, though specific studies are required to confirm this.
Promotion of Monocyte Adhesion to Endothelial Cells in Atherogenesis
8-iso-PGE2 plays a direct role in the early stages of atherogenesis by promoting the adhesion of monocytes to endothelial cells, a critical initiating event in the formation of atherosclerotic plaques nih.gov. Research has demonstrated that 8-iso-PGE2 stimulates human umbilical vein endothelial cells (EC) to specifically bind monocytes, but not neutrophils nih.gov.
This effect is mediated through distinct signaling pathways. The process is inhibited by the thromboxane A2 receptor antagonist SQ29548, indicating the involvement of this receptor nih.gov. Furthermore, 8-iso-PGE2 was found to increase intracellular levels of cyclic AMP (cAMP) in endothelial cells, and the resulting monocyte adhesion was blocked by a protein kinase A (PKA) inhibitor. The signaling cascade also involves the phosphorylation of p38 mitogen-activated protein (MAP) kinase, as a specific inhibitor of p38 MAP kinase also abrogated monocyte binding. Notably, this pro-inflammatory effect occurs independently of the classical nuclear factor-kappaB (NF-κB) inflammatory pathway nih.gov.
Contribution to Chronic Inflammatory Disease Progression
The ability of 8-iso-PGE2 to enhance the adhesion and subsequent extravasation of monocytes suggests it plays a significant role in the progression of chronic inflammatory diseases, with atherosclerosis being a prime example nih.gov. Increased levels of isoprostanes, including 8-iso-PGE2, have been detected in human atherosclerotic lesions nih.gov. By facilitating the recruitment of monocytes to the vessel wall, 8-iso-PGE2 contributes to the growing inflammatory infiltrate that characterizes these lesions, thereby promoting the advancement of the disease nih.gov. While prostaglandins, in general, are known to be key mediators in the transition to and maintenance of chronic inflammation by amplifying cytokine signaling and recruiting inflammatory cells, the specific action of 8-iso-PGE2 on monocyte adhesion provides a direct mechanistic link for its contribution to such conditions nih.govresearchgate.net.
Role in Neuroinflammation and Microglial Activation
There is a lack of direct scientific evidence defining the specific role of 8-iso-PGE2 in neuroinflammation and the activation of microglia. However, the function of its isomer, PGE2, in these processes is well-documented. PGE2 is a key neuroinflammatory molecule that plays a pivotal role in controlling microglial activation nih.govemory.edu. Activated microglia, the resident immune cells of the central nervous system, increase their production of PGE2, which can then act in a paracrine fashion to enhance the proliferation of other glial cells like astrocytes nih.gov. Studies show that PGE2 can modulate the microglial response to inflammatory stimuli, exacerbating the production of inflammatory mediators like cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS) emory.edu. While these findings specifically concern PGE2, they highlight the potential for E-ring prostaglandins to be significant players in the neuroinflammatory landscape. Further research is needed to determine if 8-iso-PGE2 shares these neuroinflammatory properties.
Exacerbation of Allergic Rhinitis and Nasal Obstruction Pathogenesis
8-iso-PGE2 has been identified as a significant contributor to the pathogenesis of allergic rhinitis, particularly in causing nasal obstruction nih.govoup.com. In murine models of allergic rhinitis, intranasal challenge with 8-iso-PGE2 was shown to induce both vascular hyperpermeability and nasal obstruction nih.govresearchgate.net. This effect is dependent on its interaction with the thromboxane receptor (TP), as pharmacological blockade of this receptor inhibits the 8-iso-PGE2-induced nasal obstruction nih.govoup.comresearchgate.net.
Mechanistic studies revealed that 8-iso-PGE2 increases plasma leakage, which is accompanied by the distention of venous sinusoids in the nasal mucosa nih.govresearchgate.net. Analysis of nasal lavage fluid from allergic rhinitis models identified 8-iso-PGE2 as a key TP ligand present in the nasal cavity, suggesting it acts alongside other mediators to exacerbate the symptoms of allergic rhinitis oup.com.
Skeletal Metabolism
Enhancement of Receptor-Activated NFκB Ligand (RANKL)-Dependent Osteoclastic Potential
8-iso Prostaglandin E2 (8-iso-PGE2), a product of lipid peroxidation, has been identified as a significant modulator of bone cell activity. Research indicates that 8-iso-PGE2 plays a role in enhancing the differentiation of osteoclasts, the cells responsible for bone resorption. This effect is particularly notable in its interaction with the Receptor-Activator of Nuclear Factor κB Ligand (RANKL) signaling pathway, a critical regulator of osteoclast formation. nih.gov
Studies on marrow-derived preosteoclasts have shown that treatment with 8-iso-PGE2 leads to increased osteoclastic differentiation. This is evidenced by a rise in tartrate-resistant acid phosphatase (TRAP) activity, a key enzyme expressed in high levels by osteoclasts, and an increase in the formation of multinucleated cells, a characteristic feature of mature osteoclasts. nih.gov Furthermore, the functional consequence of this enhanced differentiation is an increased capacity for bone resorption, as demonstrated by a greater number of resorption pits formed by these cells. nih.gov
The mechanism through which 8-iso-PGE2 exerts this effect involves the cyclic AMP (cAMP) pathway. nih.gov The compound elevates intracellular cAMP levels in preosteoclast monocultures, and the enhanced TRAP activity can be inhibited by cAMP-dependent protein kinase inhibitors. nih.gov This suggests that 8-iso-PGE2 enhances osteoclastic differentiation via the cAMP-dependent protein kinase pathway. nih.gov
The effects of 8-iso-PGE2 on osteoclastogenesis are observed both in cocultures with stromal cells and in monocultures of preosteoclasts in the presence of RANKL and macrophage colony-stimulating factor (M-CSF). nih.gov Receptor antagonist studies have suggested that the actions of 8-iso-PGE2 are mediated by specific prostaglandin receptor subtypes. On preosteoclasts, the effects appear to be mediated by the EP2 and/or DP receptors, while on stromal/osteoblast cells, the EP1 and thromboxane receptors are implicated. nih.gov
| Parameter | Effect of 8-iso-PGE2 | Mediating Pathway/Receptor |
|---|---|---|
| Osteoclastic Differentiation | Enhanced | RANKL-dependent |
| TRAP Activity | Increased | cAMP-dependent protein kinase pathway |
| Multinucleation | Increased | - |
| Resorption Pits | Increased | - |
| Receptor on Preosteoclasts | - | EP2/DP |
| Receptor on Stromal/Osteoblast Cells | - | EP1 and Thromboxane receptors |
Airway Physiology and Respiratory Conditions
Stimulation of Anion Efflux in Airway Epithelial Cells
8-iso-PGE2 has been shown to stimulate anion efflux from airway epithelial cells, a process crucial for maintaining the hydration of airway surfaces. nih.gov This action is primarily mediated through the EP4 prostanoid receptor. nih.gov Studies utilizing the human airway epithelial cell line, Calu-3, have demonstrated that while these cells express multiple prostanoid receptors (EP1-4 and FP), only the EP4 subtype appears to elicit a functional iodide efflux response upon stimulation. nih.gov
The stimulation of anion secretion by 8-iso-PGE2 is dependent on the cystic fibrosis transmembrane conductance regulator (CFTR), a key anion channel in epithelial cells. nih.gov The iodide efflux induced by 8-iso-PGE2 can be abolished by the CFTR inhibitor, CFTRinh-172. nih.gov This indicates that 8-iso-PGE2's effect on anion transport is mediated through CFTR activity. nih.gov
The signaling pathway downstream of EP4 receptor activation by 8-iso-PGE2 involves both protein kinase A (PKA) and the phosphatidylinositol 3-kinase (PI3K) pathway. Inhibition of either of these pathways abrogates the 8-iso-PGE2-stimulated iodide efflux. nih.gov This suggests that 8-iso-PGE2, acting via the EP4 receptor, plays a significant role in the CFTR-mediated response to oxidative stress in the airways. nih.gov
| Component | Role in 8-iso-PGE2-Stimulated Anion Efflux |
|---|---|
| Receptor | EP4 Prostanoid Receptor |
| Anion Channel | Cystic Fibrosis Transmembrane Conductance Regulator (CFTR) |
| Signaling Pathways | Protein Kinase A (PKA) and Phosphatidylinositol 3-kinase (PI3K) |
| Cell Line Studied | Calu-3 (human airway epithelial cells) |
Association with Asthma and Cystic Fibrosis
Isoprostanes, including 8-iso-PGE2, are generated during periods of oxidative stress, which is a characteristic feature of inflammatory airway diseases such as asthma and cystic fibrosis. physiology.org In both conditions, elevated levels of isoprostanes are observed and are thought to contribute to the underlying pathology. physiology.org
In individuals with cystic fibrosis, exhaled levels of 8-isoprostane are significantly increased compared to healthy controls. nih.gov Furthermore, patients with unstable cystic fibrosis exhibit even higher levels than those with stable disease. nih.gov There is a negative correlation between exhaled 8-isoprostane levels and lung function, as measured by FEV1, and a positive correlation with radiological disease severity scores. nih.gov This suggests that exhaled 8-isoprostane could serve as a marker of disease severity in cystic fibrosis. nih.gov
In the context of asthma, 8-iso-PGE2 is recognized for its potent effects on airway smooth muscle. It can induce airway smooth muscle contractions and is considered to be 10–100 times more potent than 8-iso-PGF2α in this regard. nih.gov The upregulation of isoprostanes in asthma is associated with conditions that trigger exacerbations, such as allergen exposure and infections. nih.gov The biological activities of these compounds, including their ability to induce hyperresponsiveness, suggest they play a potential role in the pathophysiology of asthma. nih.gov
| Patient Group | Median Exhaled 8-Isoprostane (pg/ml) | Range (pg/ml) |
|---|---|---|
| Healthy Controls | 15.5 | 11.5-17.0 |
| Stable Cystic Fibrosis | 30.5 | 25.3-36.0 |
| Unstable Cystic Fibrosis | 47.5 | 44.0-50.0 |
8 Iso Prostaglandin E2 As a Biomarker of Oxidative Stress
Theoretical Basis for Isoprostanes as Indicators of Lipid Peroxidation
Isoprostanes are a class of prostaglandin-like compounds that are formed in vivo primarily through the free-radical-catalyzed peroxidation of polyunsaturated fatty acids, most notably arachidonic acid. Unlike prostaglandins (B1171923), which are synthesized through an enzymatic pathway mediated by cyclooxygenase (COX) enzymes, the formation of isoprostanes is independent of COX activity. This distinction is fundamental to their utility as biomarkers. The non-enzymatic mechanism makes their production a direct consequence of and a specific index for chemical lipid peroxidation driven by oxidative stress.
The process begins when reactive oxygen species (ROS) attack arachidonic acid, leading to the formation of unstable bicycloendoperoxide intermediates, such as 8-iso-PGH2. These intermediates are then rearranged to form a variety of isoprostane isomers, including F2, D2, and E2 series compounds. 8-iso Prostaglandin (B15479496) E2 (8-iso PGE2) is an isoprostane generated from the endoperoxide intermediate 8-iso-PGH2. Because their formation is a direct result of free radical activity, quantifying the levels of specific isoprostanes like 8-iso PGE2 or the more extensively studied 8-iso-prostaglandin F2α provides a reliable and sensitive measure of in vivo oxidative stress. These compounds are chemically stable, present in detectable amounts in various biological fluids and tissues in healthy individuals, and their levels increase significantly under conditions of oxidant injury.
Correlation with Oxidative Damage in Biological Matrices
The measurement of isoprostanes in different biological samples has become a cornerstone for assessing oxidative stress status. They can be quantified in plasma, urine, exhaled breath condensate (EBC), bronchoalveolar lavage (BAL) fluid, and cerebrospinal fluid (CSF), providing a versatile tool for both systemic and localized assessment of lipid peroxidation.
Plasma and Urine: Plasma levels of free F2-isoprostanes are considered an excellent indicator of total endogenous production from all tissues, reflecting whole-body oxidative stress. Urinary measurement is a valuable non-invasive approach to assess systemic isoprostane production. Studies have shown that urinary levels of 8-iso-PGF2α can serve as a reliable index of oxidative damage. These measurements are advantageous as they are not typically affected by dietary lipid intake.
Tissues and Localized Fluids: Measuring isoprostanes in specific fluids allows for the assessment of oxidative stress in particular organs or compartments. For example, elevated levels in the CSF are indicative of oxidative damage within the central nervous system. Similarly, increased concentrations in the BAL fluid or EBC reflect oxidative stress within the lungs. This localized measurement provides crucial insights into the pathogenesis of diseases affecting specific tissues.
Clinical and Experimental Applications in Disease Monitoring
The quantification of isoprostanes, particularly 8-iso PGE2 and its isomers, has proven valuable in understanding the role of oxidative stress across a spectrum of human diseases.
Preeclampsia (PE), a major pregnancy complication characterized by hypertension and potential organ damage, is strongly associated with increased oxidative stress. Isoprostanes serve as key biomarkers in this context.
Research Findings: Studies have consistently demonstrated elevated levels of isoprostanes in women with preeclampsia. One study found that serum levels of 8-iso-prostaglandin F2α (8-iso-PGF2α) were significantly higher in pregnant women with PE compared to both healthy pregnant women and their own post-delivery levels (742.00 pg/mL vs. 324.00 pg/mL). These elevated levels showed a strong positive correlation with systolic blood pressure and inflammatory markers like tumor necrosis factor-alpha (TNF-α). Another study observed that in women with a high-risk profile for PE, levels of 8-epi-PGF2α were strongly correlated with angiogenic mediators that are dysregulated in the condition. While many studies focus on the more abundant F2-isoprostanes, these findings underscore the activation of the entire isoprostane pathway in PE, reflecting significant lipid peroxidation.
Oxidative stress is a critical factor in the development and progression of cardiovascular diseases (CVD). Isoprostanes have been implicated as both biomarkers and bioactive mediators in these conditions.
Research Findings: Both 8-iso-PGE2 and 8-iso-PGF2α exhibit potent biological activities relevant to CVD. They can cause significant coronary vasoconstriction, which can reduce blood flow. Furthermore, these isoprostanes may promote atherosclerosis by enhancing the adhesion of monocytes to endothelial cells, a key early event in plaque formation. In patients with end-stage renal disease, a condition associated with accelerated atherosclerosis, plasma levels of 8-iso-PGF2α were found to be significantly higher than in healthy controls (346.3 ± 132.4 pg/ml vs. 150.9 ± 61.6 pg/ml). These elevated levels correlated with markers of inflammation, such as C-reactive protein (CRP), providing a link between lipid peroxidation, inflammation, and atherosclerosis in this patient population.
| Finding | Associated Isoprostane(s) | Implication in CVD | Reference |
|---|---|---|---|
| Induces coronary vasoconstriction | 8-iso-PGE2, 8-iso-PGF2α | Potential reduction in myocardial blood flow | |
| Enhances monocyte adhesion to endothelial cells | 8-iso-PGE2, 8-iso-PGF2α | Promotion of atherosclerotic plaque formation | |
| Elevated plasma levels in end-stage renal disease | 8-iso-PGF2α | Biomarker for accelerated atherosclerosis and inflammation |
Accumulating evidence indicates that oxidative stress plays a crucial role in the pathogenesis of neurodegenerative disorders like Alzheimer's disease (AD). The measurement of isoprostanes in cerebrospinal fluid (CSF) and brain tissue has emerged as a reliable method to assess this damage.
Research Findings: Postmortem studies of brain tissue have revealed a significant accumulation of isoprostanes in patients with AD. Specifically, microscopic analysis showed that the cytoplasm of neurons from AD cases had strongly elevated levels of 8-iso-PGF2α compared to age-matched controls. This increase in neuronal isoprostanes highlights the presence of significant oxidative injury directly within the cells affected by the disease. Furthermore, elevated levels of F2-isoprostanes in the CSF have been observed in AD patients, suggesting their potential as a fluid biomarker to monitor disease-related oxidative stress.
The lungs are uniquely susceptible to oxidative injury due to direct exposure to environmental oxidants and high oxygen tension. Isoprostanes are valuable markers for assessing oxidative stress in a variety of respiratory diseases.
Research Findings: Elevated levels of isoprostanes have been detected in patients with several lung conditions. In interstitial lung diseases, such as cryptogenic fibrosing alveolitis and systemic sclerosis-associated fibrosing alveolitis, concentrations of 8-epi-PGF2α in bronchoalveolar lavage (BAL) fluid were approximately five times higher than in normal subjects. Measurement of 8-isoprostane in exhaled breath condensate (EBC) has also proven to be a useful non-invasive technique. Elevated 8-isoprostane levels in EBC have been reported in patients with asthma, chronic obstructive pulmonary disease (COPD), cystic fibrosis, and acute respiratory distress syndrome (ARDS), reflecting increased lung oxidative stress in these conditions.
| Condition | Biological Matrix | Isoprostane Measured | Observation | Reference |
|---|---|---|---|---|
| Interstitial Lung Diseases | Bronchoalveolar Lavage (BAL) Fluid | 8-epi-PGF2α | ~5-fold increase vs. controls | |
| Asthma | Exhaled Breath Condensate (EBC) | 8-Isoprostane | Elevated levels | |
| COPD | Exhaled Breath Condensate (EBC) | 8-Isoprostane | Elevated levels | |
| Acute Respiratory Distress Syndrome (ARDS) | Exhaled Breath Condensate (EBC) | 8-Isoprostane | Elevated levels | |
| Asbestos Exposure | Exhaled Breath Condensate (EBC) | 8-Isoprostane | Higher levels vs. controls (69.5 vs. 47.0 pg/mL) |
Monitoring in Metabolic Syndrome and Obesity
Metabolic syndrome and obesity are complex metabolic disorders closely linked to a state of chronic, low-grade inflammation and systemic oxidative stress. nih.govmdpi.com This persistent oxidative stress is a key factor in the development and progression of associated health complications, including insulin (B600854) resistance, type 2 diabetes, and cardiovascular diseases. mdpi.comnih.gov Isoprostanes, a family of prostaglandin-like compounds formed from the free-radical-catalyzed peroxidation of arachidonic acid, have emerged as reliable biomarkers for quantifying in vivo oxidative stress. hmdb.ca While 8-iso Prostaglandin E2 is part of this family, the most extensively studied and validated biomarker is 8-iso-prostaglandin F2α (8-iso-PGF2α). nih.gov Research demonstrates a significant correlation between elevated levels of these isoprostanes and the key pathological features of metabolic syndrome and obesity.
Detailed Research Findings
Numerous studies have established a strong positive association between circulating and urinary levels of 8-iso-PGF2α and various indices of metabolic disease. Research indicates that adipose tissue, particularly in obese individuals, is a major source of reactive oxygen species (ROS), contributing significantly to systemic oxidative stress. nih.govexplorationpub.com This increased oxidative stress in fat tissue leads to the dysregulated production of adipocytokines, which are hormones that play a crucial role in regulating metabolism and inflammation. nih.gov
A pivotal study investigating various populations with impaired glucose metabolism found that plasma 8-iso-PGF2α levels were significantly and positively correlated with numerous markers of metabolic syndrome. nih.gov The strongest independent determinants of elevated 8-iso-PGF2α were identified as intra-abdominal fat (IAF) area and fasting blood glucose (FBG), highlighting the direct link between visceral obesity, hyperglycemia, and oxidative damage. nih.govresearchgate.net
The following table summarizes the significant correlations observed in that study:
| Parameter | Correlation with 8-iso-PGF2α | Significance |
| Body Mass Index (BMI) | Positive | P < 0.05 |
| Waist Circumference (WC) | Positive | P < 0.05 |
| Hip Circumference (HC) | Positive | P < 0.05 |
| Waist-to-Hip Ratio (WHR) | Positive | P < 0.05 |
| Fasting Blood Glucose (FBG) | Positive | P < 0.05 |
| 2-hour Postprandial Glucose (2hPG) | Positive | P < 0.05 |
| Fasting Insulin (FINS) | Positive | P < 0.05 |
| Intra-Abdominal Fat (IAF) Area | Positive | P < 0.05 |
| Insulin Resistance (HOMA-IR) | Positive | P < 0.05 |
| High-Density Lipoprotein Cholesterol (HDL-C) | Negative | P = 0.012 |
| Data sourced from a Pearson correlation analysis in populations with impaired glucose regulation. nih.gov |
Further research focusing on pediatric obesity has corroborated these findings. A study involving children aged 6 to 15 years found that obese participants had statistically significant higher concentrations of 8-iso-PGF2α compared to the non-obese control group. researchgate.net This elevation was accompanied by higher blood pressure, and increased levels of glucose, triglycerides, and insulin. researchgate.net Crucially, the study identified a direct, positive, and statistically significant correlation between insulin resistance (HOMA-IR) and 8-iso-PGF2α levels (r=0.420, p=0.037), suggesting that as insulin resistance worsens, oxidative stress intensifies. researchgate.net
The table below details the comparison between obese children and the control group from this study:
| Parameter | Obese Group (Mean ± SD) | Control Group (Mean ± SD) | Significance |
| Systolic Blood Pressure (mmHg) | 140.18 ± 26.78 | 118.26 ± 26.78 | p < 0.05 |
| Diastolic Blood Pressure (mmHg) | 88.16 ± 14.78 | 74.32 ± 10.48 | p < 0.05 |
| Glucose (mg/dL) | Significantly Higher | Lower | p < 0.05 |
| Triglyceride (mg/dL) | Significantly Higher | Lower | p < 0.05 |
| Insulin (µU/mL) | Significantly Higher | Lower | p < 0.05 |
| 8-iso-PGF2α (pg/mL) | Significantly Higher | Lower | p < 0.05 |
| HOMA-IR | Significantly Higher | Lower | p < 0.05 |
| Comparative data from a study on childhood obesity. researchgate.net |
The link between isoprostane levels and the components of metabolic syndrome is robust. One study found that individuals with metabolic syndrome had significantly increased levels of isoprostanes compared to healthy controls. mdpi.com These elevated levels were directly associated with visceral adiposity and high blood pressure, key components of the syndrome. mdpi.com
The correlations from this study are presented in the table below:
| Metabolic Syndrome Component | Correlation with Isoprostane Levels (r-value) | Significance (P-value) |
| Waist Circumference | 0.303 | 0.032 |
| Diastolic Blood Pressure | 0.337 | 0.017 |
| Systolic Blood Pressure | 0.329 | 0.020 |
| Total Cholesterol | 0.354 | 0.012 |
| Data sourced from a study on individuals with metabolic syndrome. |
Advanced Analytical Methodologies for 8 Iso Prostaglandin E2 Quantification in Research
Mass Spectrometry-Based Techniques
Mass spectrometry (MS) coupled with chromatographic separation offers the highest degree of specificity and accuracy for the quantification of 8-iso-PGE2. These methods are often considered the gold standard in eicosanoid analysis.
Gas Chromatography-Mass Spectrometry (GC-MS) and GC-MS/MS with Stable Isotope Dilution
Gas chromatography-mass spectrometry, particularly when combined with tandem mass spectrometry (GC-MS/MS), is a powerful technique for the analysis of 8-iso-PGE2. A key element for achieving high accuracy and precision with this method is the use of stable isotope dilution. This involves the addition of a known amount of an isotopically labeled internal standard (e.g., deuterium-labeled 8-iso-PGE2) to the sample at the earliest stage of preparation. This standard behaves identically to the endogenous analyte throughout extraction, derivatization, and chromatography, but is distinguished by its higher mass in the mass spectrometer. This allows for the correction of analyte loss during sample processing, leading to highly reliable quantification.
Prior to GC-MS analysis, 8-iso-PGE2, which is a non-volatile compound, must undergo derivatization to increase its volatility and thermal stability. This multi-step process typically involves esterification of the carboxyl group, followed by silylation of the hydroxyl groups. While robust, this extensive sample preparation can be a limitation of the technique.
Liquid Chromatography-Mass Spectrometry (LC-MS/MS) and Ultra-High Performance Liquid Chromatography-Mass Spectrometry (UHPLC-MS/MS)
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has become the preferred method for the quantification of 8-iso-PGE2 and other eicosanoids. nih.gov This is largely due to its high sensitivity and specificity, combined with a simpler sample preparation workflow that does not typically require derivatization. nih.gov The development of Ultra-High Performance Liquid Chromatography (UHPLC) has further enhanced this technique by providing faster analysis times, improved resolution, and increased sensitivity. nih.gov
In a typical LC-MS/MS workflow, the sample extract is injected onto a reversed-phase liquid chromatography column, where 8-iso-PGE2 is separated from other sample components. The eluent from the LC column is then introduced into the mass spectrometer, where the analyte is ionized, fragmented, and detected.
A developed LC/MS/MS method allows for the separation and quantification of major brain PGE₂/PGD₂/isoPGE₂ such as PGE₂, entPGE₂, 8-isoPGE₂, 11β-PGE₂, PGD₂, and 15(R)-PGD₂ without derivatization. nih.gov The instrument response for PGE₂ and PGD₂ has been shown to be linear in the range between 1 pg to 100 ng. nih.gov
Multiple Reaction Monitoring (MRM) for Enhanced Specificity and Sensitivity
Multiple Reaction Monitoring (MRM) is a highly specific and sensitive scanning mode used in tandem mass spectrometry for the quantification of target analytes. ulisboa.pt In an MRM experiment, the first quadrupole of the mass spectrometer is set to select the precursor ion of 8-iso-PGE2 (the molecular ion or a specific adduct). This precursor ion is then fragmented in a collision cell, and the second quadrupole is set to monitor for a specific product ion that is characteristic of the analyte. This process of monitoring a specific precursor-to-product ion transition significantly reduces background noise and enhances the signal-to-noise ratio, thereby increasing both the specificity and sensitivity of the assay. For the analysis of prostaglandins (B1171923) E2 and D2, the MRM transition of m/z 355 to 275 is monitored for the internal standards d4-PGE2 and d4-PGD2. nih.gov
Immunoassay-Based Approaches (e.g., ELISA, RIA)
Immunoassay-based methods, such as Enzyme-Linked Immunosorbent Assay (ELISA) and Radioimmunoassay (RIA), offer a high-throughput and cost-effective alternative to mass spectrometry for the quantification of 8-iso-PGE2. These methods rely on the specific binding of an antibody to the target analyte.
Validation Considerations and Cross-Reactivity
A critical aspect of using immunoassays for 8-iso-PGE2 quantification is the thorough validation of the assay's performance. This includes assessing the antibody's specificity and potential cross-reactivity with other structurally related eicosanoids. Cross-reactivity can lead to an overestimation of the true 8-iso-PGE2 concentration. It is essential to consult the manufacturer's data sheet for any commercial kit to understand its cross-reactivity profile.
For example, a commercially available Prostaglandin (B15479496) E2 ELISA kit may show significant cross-reactivity with other prostaglandins. thermofisher.cn Therefore, it is crucial to carefully consider the potential for interference from other compounds present in the biological sample.
| Compound | Cross-Reactivity (%) - Kit A thermofisher.cn | Cross-Reactivity (%) - Kit B caymanchem.com |
|---|---|---|
| Prostaglandin E2 | 100 | 100 |
| 8-iso Prostaglandin E2 | 37.4 | 2.5 |
| Prostaglandin E3 | 43.0 | - |
| Prostaglandin E1 | 18.7 | - |
| 6-keto Prostaglandin F1α | 1.0 | 1.0 |
| 8-iso Prostaglandin F2α | 0.25 | 0.25 |
| Prostaglandin D2 | <0.01 | <0.01 |
| Prostaglandin F2α | <0.01 | - |
Sample Preparation and Extraction Protocols for Diverse Biological Matrices (e.g., plasma, urine, tissue, nasal lavage fluid, bronchoalveolar lavage fluid)
The successful quantification of 8-iso-PGE2 is highly dependent on the initial sample preparation and extraction protocol. The choice of method depends on the biological matrix and the analytical technique to be used. The primary goals of sample preparation are to remove interfering substances, concentrate the analyte, and transfer it into a solvent compatible with the analytical instrument.
Plasma: For plasma samples, a common procedure involves protein precipitation followed by solid-phase extraction (SPE). nih.gov One protocol involves the following steps:
Acidification of the plasma sample.
Conditioning of a C18 SPE cartridge with methanol (B129727) and water. thermofisher.cn
Application of the acidified plasma to the SPE cartridge.
Washing the cartridge to remove interfering substances. thermofisher.cn
Elution of 8-iso-PGE2 with an organic solvent such as ethyl acetate. thermofisher.cn
Evaporation of the solvent and reconstitution of the residue in the appropriate buffer for analysis. thermofisher.cn
Urine: Urine samples often require a similar solid-phase extraction cleanup. A typical protocol includes:
Centrifugation of the urine sample to remove particulate matter.
Acidification of the supernatant.
Application to a conditioned C18 SPE column. cdc.gov
Washing of the column with water and a low-percentage organic solvent solution.
Elution of the analyte with a higher concentration of organic solvent. mdpi.com
Tissue: For tissue samples, the first step is homogenization to release the cellular components.
The tissue is homogenized in a suitable buffer, often on ice to prevent degradation. researchgate.net
The homogenate is then centrifuged to pellet cellular debris.
The resulting supernatant can then be subjected to solid-phase extraction, similar to plasma and urine samples. nih.govsigmaaldrich.com
Nasal Lavage Fluid: Prostaglandins can be estimated in nasal secretions collected via nasal lavage with saline. nih.gov The collected fluid is then typically centrifuged to remove cells and debris before proceeding with extraction, often using solid-phase extraction.
Bronchoalveolar Lavage Fluid (BALF): Analysis of 8-iso-PGE2 in BALF provides insights into pulmonary oxidative stress. A high-throughput isotope dilution UHPLC-MS/MS method has been developed for measuring 8-isoprostane in BAL fluid samples. nih.gov The sample preparation for BALF generally involves:
Centrifugation to remove cells and mucus.
The supernatant is then subjected to solid-phase extraction, often using a weak anion exchange SPE plate for cleanup. nih.gov
The eluate is evaporated and reconstituted for LC-MS/MS analysis. nih.gov
| Biological Matrix | Key Sample Preparation Steps |
|---|---|
| Plasma | Protein Precipitation, Solid-Phase Extraction (SPE) |
| Urine | Centrifugation, Solid-Phase Extraction (SPE) |
| Tissue | Homogenization, Centrifugation, Solid-Phase Extraction (SPE) |
| Nasal Lavage Fluid | Centrifugation, Solid-Phase Extraction (SPE) |
| Bronchoalveolar Lavage Fluid | Centrifugation, Solid-Phase Extraction (SPE) |
Therapeutic and Pharmacological Research Directions Targeting 8 Iso Prostaglandin E2 Pathways
Inhibition of 8-iso PROSTAGLANDIN (B15479496) E2 Formation (e.g., Antioxidant Interventions)
The formation of 8-iso-prostaglandin E2 (8-iso-PGE2) is a direct consequence of free radical-catalyzed peroxidation of arachidonic acid, a process independent of cyclooxygenase (COX) enzymes. nih.govncats.iohmdb.ca This biochemical origin places the inhibition of its formation squarely in the realm of antioxidant-based therapeutic strategies. Research in this area focuses on mitigating the upstream oxidative stress that leads to the generation of all isoprostanes, including 8-iso-PGE2.
A primary research direction involves the administration of antioxidants to reduce the levels of lipid peroxidation. While direct studies on 8-iso-PGE2 are specific, extensive research on the closely related and well-established biomarker of oxidative stress, 8-iso-prostaglandin F2α (8-iso-PGF2α), provides strong correlative evidence. Meta-analyses have shown that antioxidant supplementation can significantly reduce 8-iso-PGF2α levels across various medical conditions, suggesting a similar inhibitory effect on the formation of other isoprostanes like 8-iso-PGE2. nih.govresearchgate.net However, the effectiveness of such interventions can be highly dependent on the specific medical condition being investigated. nih.gov For example, antioxidants have been shown to be effective in reducing 8-iso-PGF2α in some conditions but less so in others, such as chronic kidney disease or for tobacco smokers. nih.gov
The research focus is not solely on dietary supplements but also on lifestyle changes and other medications that can reduce systemic oxidative stress. researchgate.net The overarching goal of these interventions is to decrease the availability of lipid hydroperoxide precursors, thereby suppressing the non-enzymatic pathway that leads to the formation of 8-iso-PGE2 and other F- and E-ring isoprostanes. nih.gov
Table 1: Research Findings on Antioxidant Interventions for Isoprostane Formation
| Intervention Strategy | Key Finding | Target Isoprostane | Reference |
|---|---|---|---|
| General Antioxidant Supplementation | Significantly reduces isoprostane levels in many medical conditions, though efficacy varies. | 8-iso-PGF2α | nih.gov |
| Resveratrol | Potently reduced the lipopolysaccharide-induced formation of isoprostanes in microglial cells. | 8-iso-PGF2α | nih.gov |
| Antihyperlipidemic and Antihypertensive Drugs | Observed to cause statistically significant decreases in isoprostane levels in relevant patient populations. | 8-iso-PGF2α | nih.gov |
Modulation of 8-iso PROSTAGLANDIN E2 Receptor Signaling
8-iso-PGE2 exerts its biological effects by interacting with specific cell surface receptors, and modulating this interaction is a key therapeutic goal. Research has demonstrated that 8-iso-PGE2 does not bind to a single, unique receptor but rather interacts with existing prostanoid receptors, primarily the thromboxane (B8750289) A2 receptor (TP receptor) and certain prostaglandin E2 receptors (EP receptors). nih.govnih.govnih.gov
The interaction with the TP receptor is a significant finding, as it links 8-iso-PGE2 to pathways involved in vasoconstriction and platelet aggregation. nih.govncats.io Studies have shown that 8-iso-PGE2 is a potent renal vasoconstrictor, and this effect can be blocked by TP receptor antagonists like SQ 29,548. nih.govnih.gov Similarly, in a murine model of allergic rhinitis, 8-iso-PGE2 was found to induce nasal obstruction via the TP receptor. researchgate.net While it can activate the TP receptor to cause vasoconstriction, 8-iso-PGE2 has also been observed to act as an antagonist in other contexts, inhibiting platelet aggregation induced by TP receptor agonists. nih.govcaymanchem.com This dual activity suggests a complex modulatory role at the TP receptor.
Beyond the TP receptor, 8-iso-PGE2 signaling is also mediated by EP receptors. In isolated rat stomach preparations, 8-iso-PGE2 was found to inhibit the release of noradrenaline, an effect attributed to its action on EP3 receptors. nih.gov This inhibitory action was abolished by the prostanoid EP receptor antagonist AH-6809. nih.gov Other studies have suggested that contractile responses in certain tissues, like the guinea-pig ileum, are mediated by EP1 receptors. nih.gov This indicates that the specific physiological response to 8-iso-PGE2 can depend on the subtype of EP receptor expressed in a given tissue.
Table 2: Receptor Interactions and Modulators of 8-iso-PGE2 Signaling
| Receptor Target | Observed Effect of 8-iso-PGE2 | Tissue/Model | Pharmacological Modulator (Antagonist) | Reference |
|---|---|---|---|---|
| Thromboxane (TP) Receptor | Vasoconstriction; Induction of nasal obstruction | Rat aorta; Murine nasal mucosa | SQ 29,548 | nih.govnih.govresearchgate.net |
| Thromboxane (TP) Receptor | Inhibition of agonist-induced platelet aggregation | Human and rat platelets | SQ 29,548 | nih.gov |
| Prostaglandin EP1 Receptor | Contraction | Guinea-pig ileum | - | nih.gov |
| Prostaglandin EP3 Receptor | Inhibition of noradrenaline release | Isolated rat stomach sympathetic nerves | AH-6809 | nih.gov |
Development and Characterization of Selective this compound Receptor Modulators
While early research raised the hypothesis of a unique isoprostane receptor, subsequent studies have largely characterized the effects of 8-iso-PGE2 as being mediated through known prostanoid receptors, particularly the TP and various EP receptors. nih.govnih.gov Consequently, the development of receptor modulators has focused less on creating novel molecules for a specific "isoprostane receptor" and more on characterizing the activity of existing prostanoid receptor antagonists to block the specific downstream effects of 8-iso-PGE2.
The characterization of compounds like SQ 29,548 has been pivotal in this area. It is a potent and selective TP receptor antagonist that has been instrumental in demonstrating that many of the vascular effects of 8-iso-PGE2 are mediated through the TP receptor. nih.govnih.gov For instance, research has shown that SQ 29,548 can effectively abrogate the potent renal vasoconstriction induced by 8-iso-PGE2 in rats. nih.gov Similarly, it competitively antagonizes contractions induced by 8-iso-PGE2 in isolated rat aorta. nih.gov These findings establish SQ 29,548 as a key tool for studying and potentially inhibiting the pathological vascular consequences of 8-iso-PGE2.
In the context of EP receptor-mediated signaling, AH-6809 has been characterized as a modulator. This compound, described as a prostanoid EP receptor antagonist, was shown to abolish the inhibitory effect of 8-iso-PGE2 on noradrenaline release from gastric sympathetic nerve terminals, an action mediated via the EP3 receptor. nih.gov The ability of AH-6809 to block this specific action of 8-iso-PGE2 highlights its utility in dissecting the compound's diverse signaling pathways.
Future research directions may involve the development of modulators with greater selectivity for the specific receptor subtypes (e.g., EP1 vs. EP3) that 8-iso-PGE2 interacts with, allowing for more targeted therapeutic interventions that can block its detrimental effects while preserving other necessary prostanoid functions.
Table 3: Characterized Modulators of 8-iso-PGE2 Receptor Activity
| Modulator | Receptor Target | Characterized Action Against 8-iso-PGE2 | Reference |
|---|---|---|---|
| SQ 29,548 | Thromboxane (TP) Receptor | Antagonizes vasoconstriction and platelet aggregation effects. | nih.govnih.gov |
| AH-6809 | Prostaglandin EP Receptors (notably EP3) | Abolishes the inhibitory effect on noradrenaline release. | nih.gov |
| ICI 192,605 | Thromboxane (TP) Receptor | Similar to SQ 29,548, antagonizes vasoconstriction induced by 8-iso-PGE2. | nih.gov |
Q & A
Basic: How does 8-iso Prostaglandin E2 differ structurally and functionally from canonical prostaglandins like PGE2?
Methodological Answer:
this compound is an isoprostane formed via free radical-mediated peroxidation of arachidonic acid, unlike enzymatically derived PGE2. Structurally, the hydroxyl group at position 8 is in the cis configuration compared to the trans orientation in PGE2 . Functionally, it exhibits divergent receptor affinities. For example, 8-iso PGE2 has weak activity on classical prostaglandin receptors (e.g., EP1-4) but may activate non-canonical pathways, such as oxidative stress-responsive transcription factors . Analytical techniques like HPLC and LC-MS with chiral columns are critical to distinguish these isomers .
Basic: What experimental models are optimal for studying the oxidative stress biomarker potential of this compound?
Methodological Answer:
In vivo models with induced oxidative stress (e.g., ischemia-reperfusion injury, high-fat diets) or genetic modifications (e.g., glutathione peroxidase-deficient mice) are commonly used. Measurement in biological fluids (urine, plasma) via ELISA or LC-MS/MS is standard . Key considerations include sample preparation (e.g., solid-phase extraction to isolate isoprostanes from phospholipids) and normalization to creatinine or protein content to account for matrix variability .
Advanced: How do researchers resolve contradictions in reported biological activities of this compound across studies?
Methodological Answer:
Discrepancies often arise from differences in isomer purity, experimental models (e.g., cell vs. tissue vs. whole organism), and detection specificity. For example:
- Purity: Commercial standards may contain enantiomeric impurities; chiral chromatography is essential to verify isomer integrity .
- Receptor Specificity: Use receptor antagonists (e.g., EP1 blocker SC-19220) or CRISPR/Cas9 knockout models to isolate signaling pathways .
- Oxidative Stress Context: Activity may vary with baseline oxidative status; pre-treatment with antioxidants (e.g., N-acetylcysteine) can clarify mechanistic contributions .
Advanced: What are the challenges in distinguishing enzymatic vs. non-enzymatic pathways for this compound synthesis in vivo?
Methodological Answer:
Key strategies include:
- Pharmacological Inhibition: Use cyclooxygenase (COX) inhibitors (e.g., indomethacin) to suppress enzymatic synthesis. Persistence of 8-iso PGE2 under inhibition suggests non-enzymatic peroxidation .
- Isotope-Labeled Tracers: Administer deuterated arachidonic acid to track peroxidation-derived vs. COX-derived metabolites via mass spectrometry .
- Genetic Models: COX-1/COX-2 knockout animals can isolate non-enzymatic pathways .
Basic: What are the optimal storage and handling conditions for this compound in laboratory settings?
Methodological Answer:
The compound is sensitive to oxidation and temperature. Recommendations include:
- Storage: -80°C in inert atmosphere (argon) to prevent degradation. Avoid freeze-thaw cycles .
- Solubility: Prepare stock solutions in ethanol or DMSO (1–10 mM) and dilute in buffer immediately before use. Note its limited aqueous solubility (0.17 g/L at 25°C) .
- Validation: Regularly verify stability via LC-MS, monitoring for degradation products like 8-iso PGA2 .
Advanced: How can researchers address variability in this compound measurements across ELISA kits?
Methodological Answer:
Cross-reactivity with structurally similar isoprostanes (e.g., 8-iso PGF2α) is a common issue. Mitigation strategies:
- Antibody Validation: Use kits with ≤5% cross-reactivity to major isomers (e.g., Cayman Chemical’s 8-iso PGE2 ELISA) .
- Parallel LC-MS Validation: Confirm ELISA results with mass spectrometry for critical studies .
- Matrix Spike Recovery: Add known quantities of pure 8-iso PGE2 to biological samples to assess recovery rates .
Advanced: What statistical approaches are recommended for analyzing dose-response relationships in this compound studies?
Methodological Answer:
- Nonlinear Regression: Fit data to sigmoidal dose-response curves (e.g., four-parameter logistic model) using software like GraphPad Prism .
- Correction for Multiple Comparisons: Apply Benjamini-Hochberg correction in omics studies to reduce false discovery rates .
- Power Analysis: Predefine sample sizes based on pilot data (α=0.05, β=0.2) to ensure detectability of effect sizes .
Basic: What are the ethical considerations when designing animal studies involving this compound?
Methodological Answer:
- Dose Justification: Use the lowest effective dose to minimize off-target effects (e.g., vasoconstriction) .
- Endpoint Criteria: Predefine humane endpoints (e.g., body weight loss >20%) and monitor for distress .
- Regulatory Compliance: Adhere to ARRIVE guidelines and obtain approval from institutional animal care committees .
Advanced: How do researchers validate this compound as a biomarker in longitudinal human studies?
Methodological Answer:
- Intra-Individual Variability: Collect baseline samples and adjust for diurnal variations (e.g., time-matched sampling) .
- Cohort Stratification: Control for confounders (e.g., smoking, BMI) via multivariate regression .
- Long-Term Stability: Validate sample storage conditions (e.g., -80°C vs. liquid nitrogen) to prevent analyte degradation .
Advanced: What mechanistic insights have emerged from comparing this compound with its metabolites (e.g., 2,3-dinor-8-iso PGF2α)?
Methodological Answer:
Metabolites like 2,3-dinor-8-iso PGF2α provide insights into in vivo turnover rates and tissue-specific metabolism. For example:
- Kinetic Studies: Administer isotopically labeled 8-iso PGE2 and track metabolite appearance in urine via LC-MS/MS .
- Organ-Specific Metabolism: Compare hepatic vs. renal clearance using perfused organ models .
- Disease Correlation: Elevated 2,3-dinor-8-iso PGF2α in urine correlates with systemic oxidative stress in diabetes .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
